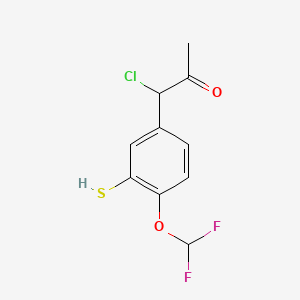

1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one

Description

Properties

Molecular Formula |

C10H9ClF2O2S |

|---|---|

Molecular Weight |

266.69 g/mol |

IUPAC Name |

1-chloro-1-[4-(difluoromethoxy)-3-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)6-2-3-7(8(16)4-6)15-10(12)13/h2-4,9-10,16H,1H3 |

InChI Key |

CFIGIGWMXLCXQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)OC(F)F)S)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Hydroxy-3-Nitropropan-2-One

The foundational step involves synthesizing a propanone derivative with a nitro group at the meta position and a hydroxyl group at the para position. This is typically achieved through:

- Friedel-Crafts acylation of nitrobenzene derivatives with acetyl chloride in the presence of Lewis acids like AlCl₃.

- Nitration of 4-hydroxypropiophenone using a mixture of nitric and sulfuric acids, followed by purification via recrystallization.

Reaction Conditions:

- Temperature: 0–5°C (nitration step to prevent over-nitration).

- Solvent: Dichloromethane or acetic acid.

- Yield: 60–70% after optimization.

Reduction of Nitro to Amine

The nitro group at position 3 is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride in hydrochloric acid.

Optimization Notes:

- Catalytic hydrogenation offers higher selectivity and avoids acidic byproducts.

- Reaction time: 6–8 hours under 30–40 psi H₂ pressure.

Introduction of the Mercapto Group

Diazotization and Thiolation

The amine intermediate is converted to a diazonium salt using sodium nitrite (NaNO₂) in HCl at 0–5°C. Subsequent treatment with potassium ethyl xanthate or sodium hydrosulfide (NaSH) introduces the mercapto group.

Critical Parameters:

- Temperature control (<5°C) to prevent diazonium decomposition.

- Use of excess NaSH (1.5 equivalents) to ensure complete substitution.

Protection of the Mercapto Group

To prevent oxidation during subsequent steps, the mercapto group is protected as a disulfide or thioether. For example:

- Reaction with benzyl chloride forms the benzyl thioether, which is stable under acidic and oxidative conditions.

Deprotection:

Difluoromethoxylation of the Para-Hydroxy Group

Activation of the Hydroxy Group

The para-hydroxy group is activated for nucleophilic substitution by conversion to a mesylate or tosylate:

Nucleophilic Substitution with Difluoromethoxy

The mesylate undergoes nucleophilic displacement with a difluoromethoxide source, such as potassium difluoromethoxide (KOCF₂H), in dimethylformamide (DMF) at 80–90°C.

Challenges and Solutions:

- Moisture Sensitivity: Reactions must be conducted under anhydrous conditions.

- Byproduct Formation: Use of molecular sieves minimizes hydrolysis of KOCF₂H.

Chlorination at the α-Position

Thionyl Chloride Method

The propanone intermediate is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (40–45°C) for 4–6 hours.

Mechanism:

- SOCl₂ reacts with the ketone to form an intermediate chlorosulfite, which decomposes to release SO₂ and HCl, yielding the α-chlorinated product.

Yield Optimization:

- Molar ratio: 1.2 equivalents of SOCl₂ per equivalent of ketone.

- Purity: >95% after column chromatography (silica gel, hexane/ethyl acetate).

Phosphorus Pentachloride Alternative

In non-polar solvents like carbon tetrachloride, PCl₅ reacts with the ketone at room temperature. This method avoids gas evolution but requires rigorous moisture exclusion.

Comparative Analysis:

| Parameter | SOCl₂ | PCl₅ |

|---|---|---|

| Yield | 80–85% | 70–75% |

| Reaction Time | 4–6 hours | 2–3 hours |

| Byproducts | SO₂, HCl | POCl₃, HCl |

| Scalability | Excellent | Moderate |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities employ continuous flow systems for chlorination steps, enhancing safety and consistency. Key advantages include:

- Precise temperature control.

- Reduced exposure to hazardous gases.

Green Chemistry Approaches

Emerging methods focus on sustainability:

- Solvent-Free Chlorination: Using SOCl₂ in neat conditions at elevated pressures.

- Catalytic Methods: Iron(III) chloride as a catalyst to reduce SOCl₂ stoichiometry.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

- HPLC: Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).

- Elemental Analysis: C: 45.2%, H: 3.4%, Cl: 13.3% (theoretical values).

Challenges and Mitigation Strategies

Oxidation of the Mercapto Group

Regioselectivity in Difluoromethoxylation

- Solution: Use bulky bases (e.g., DBU) to favor para substitution over ortho.

Chemical Reactions Analysis

1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the mercapto group into a sulfonic acid group.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. The chloro and mercapto groups can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. The difluoromethoxy group may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations in Propan-2-one Derivatives

The following table highlights key differences between the target compound and its analogs:

Key Observations:

Sulfur-Containing Groups: The mercapto (-SH) group in the target compound is more nucleophilic and prone to oxidation compared to methylthio (-SMe) or trifluoromethylthio (-SCF₃) groups .

Electron Effects :

- Difluoromethoxy (-OCF₂H) in all compounds withdraws electrons, polarizing the aromatic ring and adjacent ketone group. This could increase electrophilicity at the carbonyl carbon, favoring nucleophilic attack .

- Fluorine substituents (e.g., in ) enhance lipophilicity and resistance to oxidative degradation .

Positional Isomerism :

- Substituent positions (e.g., 3-mercapto vs. 4-methylthio) influence molecular symmetry and intermolecular interactions, affecting crystallization behavior and solubility .

Biological Activity

1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one is an organic compound with a unique structure that includes a chloro group, a difluoromethoxy group, and a mercapto group. This combination of functional groups suggests potential biological activities that are of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H9ClF2O2S

- Molecular Weight : 266.69 g/mol

- CAS Number : 1806646-19-4

The compound's structural features allow it to interact with various biological targets, which can lead to significant therapeutic implications.

The biological activity of 1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one primarily involves:

- Enzyme Inhibition : The mercapto group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Protein-Ligand Interactions : The compound may modulate protein interactions, influencing various cellular pathways and physiological responses.

- Redox Reactions : The presence of the chloro and mercapto groups allows for participation in redox reactions, affecting cellular signaling pathways.

Biological Activity Studies

Research has explored the biological activities of this compound, focusing on its antiviral and cytotoxic properties.

Antiviral Activity

In vitro studies have indicated that compounds similar to 1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one exhibit antiviral properties. For instance, compounds derived from similar structures have shown the ability to inhibit viral replication at specific concentrations:

| Compound | Target Virus | IC50 (μg/mL) | CT50 (μg/mL) |

|---|---|---|---|

| Na₂An | Influenza A | 5.0 | 80.0 |

| Na₂An | SARS-CoV-2 | Not specified | Up to 160.0 |

These results suggest that compounds like 1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one may have potential as antiviral agents, particularly against influenza and coronaviruses .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using the MDCK cell line. The findings indicate low toxicity at higher concentrations, suggesting a favorable safety profile for further development:

| Compound | Cell Line | CT50 (μg/mL) |

|---|---|---|

| Na₂An | MDCK | 80.0 |

| Na₂An | MDCK | 160.0 |

These values indicate that while the compound exhibits some cytotoxic effects, they are relatively low compared to other compounds .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives related to 1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one. For example:

- Synthesis Pathways : Various synthetic routes have been established for creating this compound, often involving multi-step reactions that optimize yield and purity.

- Biological Evaluations : Studies have focused on assessing the binding affinity of this compound with specific enzymes or receptors, providing insights into its potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for preparing 1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one, and what critical reaction parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via diazotization and coupling reactions. For example, substituted benzenediazonium chloride intermediates (prepared from p-methoxyaniline) react with methyl 2-chloro-3-oxobutanoate in ethanol under sodium acetate catalysis. Key parameters include:

- Temperature control (<273 K) to stabilize reactive intermediates.

- Stoichiometric balance between diazonium salts and carbonyl precursors to avoid side products.

- Purification via ethanol recrystallization to isolate the hydrazonoyl chloride derivative .

Alternative routes may involve thiol-protection strategies (e.g., using mercapto-group-compatible reagents) to prevent oxidation during synthesis.

Q. Which spectroscopic techniques are most effective for characterizing the structure of 1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR : and NMR identify substituent environments. For example:

- The difluoromethoxy group (-OCFH) shows distinct NMR splitting (~-80 to -85 ppm).

- The mercapto (-SH) proton may appear as a broad singlet (~1–3 ppm) if not oxidized.

- IR : Stretching frequencies for C=O (~1700 cm), S-H (~2550 cm), and C-F (~1100–1250 cm) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks ([M+H]) and fragmentation patterns (e.g., loss of Cl or OCFH groups) validate the structure .

Advanced Questions

Q. How can crystallographic data (e.g., via SHELXL) resolve ambiguities in the molecular geometry of 1-Chloro-1-(4-(difluoromethoxy)-3-mercaptophenyl)propan-2-one, particularly regarding stereoelectronic effects of substituents?

- Methodological Answer : X-ray diffraction with SHELXL refinement provides precise bond lengths and angles. Challenges include:

- Electron density modeling for light atoms (e.g., F, S), which require high-resolution data (<1.0 Å).

- Hydrogen bonding analysis : The mercapto group may form N–H⋯S or S–H⋯O interactions, influencing crystal packing. Graph-set analysis (e.g., Etter’s rules) can classify these interactions .

Example: In analogous hydrazonoyl chlorides, planar arrangements of aryl and carbonyl groups are observed, with intermolecular hydrogen bonds stabilizing the lattice .

Q. What computational methods (e.g., DFT, molecular docking) predict the reactivity and intermolecular interactions of this compound in supramolecular or biological systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, revealing nucleophilic/electrophilic sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the difluoromethoxy group’s role in hydrophobic interactions and the thiol’s potential for covalent binding .

- MD Simulations : Evaluate stability in solvent models (e.g., water, DMSO) to predict solubility and aggregation behavior.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between spectroscopic and crystallographic data for this compound?

- Methodological Answer :

- Case Study : If NMR suggests a planar aryl group but XRD shows a twisted conformation, consider dynamic effects (e.g., rotational barriers in solution vs. solid state).

- Validation Steps :

Cross-check NMR assignments with 2D techniques (COSY, HSQC).

Re-refine XRD data using alternative software (e.g., Olex2 vs. SHELXL) to rule out model bias.

Analyze temperature-dependent NMR to detect conformational flexibility .

Methodological Tables

Q. Table 1: Key Spectral Benchmarks for Characterization

| Technique | Critical Features | Reference |

|---|---|---|

| NMR | -OCFH: δ -80 to -85 ppm (doublet of doublets) | |

| IR | C=O: ~1700 cm; S-H: ~2550 cm | |

| XRD | C–Cl bond length: ~1.79 Å; C–S bond length: ~1.82 Å |

Q. Table 2: Synthetic Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Purity/Yield |

|---|---|---|

| Reaction Temperature | 273–278 K | Prevents diazonium salt decomposition |

| Solvent | Ethanol/water mix | Enhances intermediate solubility |

| Stoichiometry | 1:1 (diazonium:ester) | Minimizes byproducts (e.g., dimerization) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.